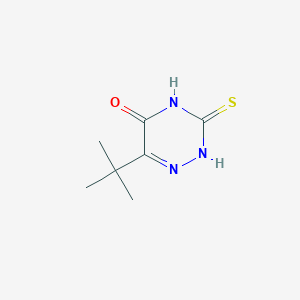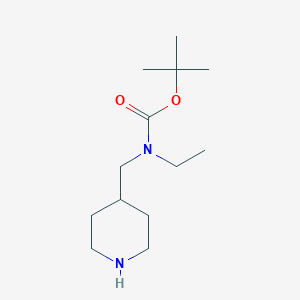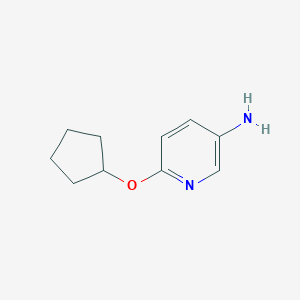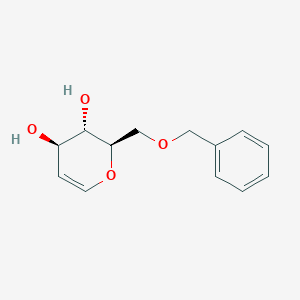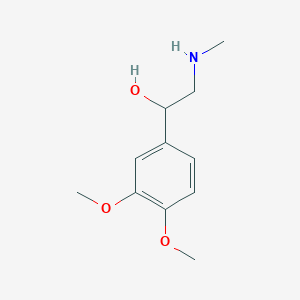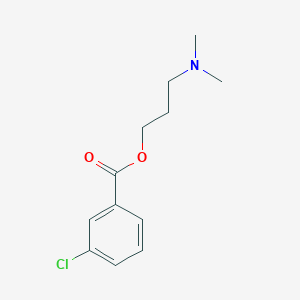
3-(Dimethylamino)propyl 3-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)propyl 3-chlorobenzoate, also known as DMAPCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPCB belongs to the class of benzoyl derivatives, which are known to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties.
Applications De Recherche Scientifique
3-(Dimethylamino)propyl 3-chlorobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. 3-(Dimethylamino)propyl 3-chlorobenzoate has also been investigated for its antitumor activity, particularly in breast cancer cells, where it has been shown to induce apoptosis and inhibit cell proliferation.
Mécanisme D'action
The exact mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate is not yet fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 3-(Dimethylamino)propyl 3-chlorobenzoate has also been shown to modulate the activity of various enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
3-(Dimethylamino)propyl 3-chlorobenzoate has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth and proliferation of breast cancer cells in vitro. In addition, 3-(Dimethylamino)propyl 3-chlorobenzoate has been found to be relatively non-toxic and well-tolerated in animal studies, suggesting that it may have potential as a therapeutic agent in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Dimethylamino)propyl 3-chlorobenzoate is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively non-toxic and well-tolerated in animal studies, making it a promising candidate for further investigation. However, one limitation of 3-(Dimethylamino)propyl 3-chlorobenzoate is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3-(Dimethylamino)propyl 3-chlorobenzoate. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Further investigation is also needed to fully understand the mechanism of action of 3-(Dimethylamino)propyl 3-chlorobenzoate and its potential as an anti-tumor agent. In addition, the development of more soluble forms of 3-(Dimethylamino)propyl 3-chlorobenzoate may increase its potential as a therapeutic agent for in vivo studies. Finally, the development of more efficient synthesis methods may facilitate the production of larger quantities of 3-(Dimethylamino)propyl 3-chlorobenzoate for further investigation.
Méthodes De Synthèse
The synthesis of 3-(Dimethylamino)propyl 3-chlorobenzoate involves the reaction of 3-chlorobenzoic acid with 3-(dimethylamino)propylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out under anhydrous conditions and yields 3-(Dimethylamino)propyl 3-chlorobenzoate as a white crystalline solid with a melting point of 104-106°C.
Propriétés
Numéro CAS |
5134-44-1 |
|---|---|
Nom du produit |
3-(Dimethylamino)propyl 3-chlorobenzoate |
Formule moléculaire |
C12H16ClNO2 |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
3-(dimethylamino)propyl 3-chlorobenzoate |
InChI |
InChI=1S/C12H16ClNO2/c1-14(2)7-4-8-16-12(15)10-5-3-6-11(13)9-10/h3,5-6,9H,4,7-8H2,1-2H3 |
Clé InChI |
QTHMRBBTKZAKKF-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
SMILES canonique |
CN(C)CCCOC(=O)C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



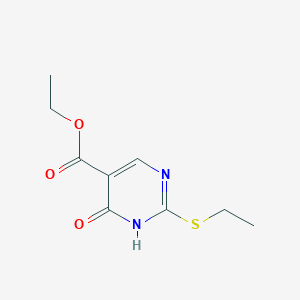
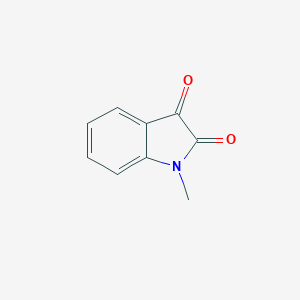
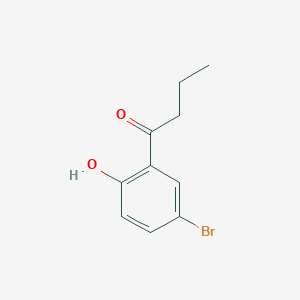
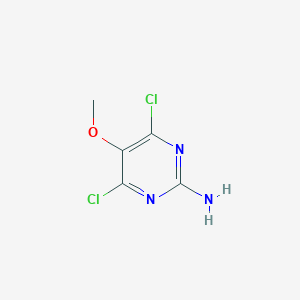
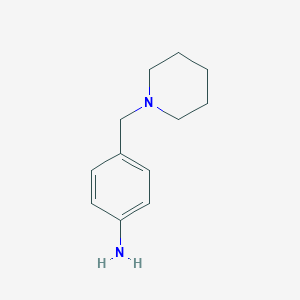
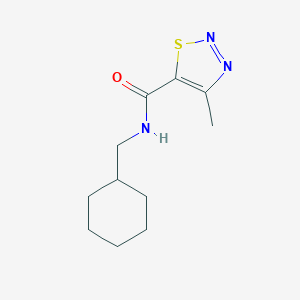
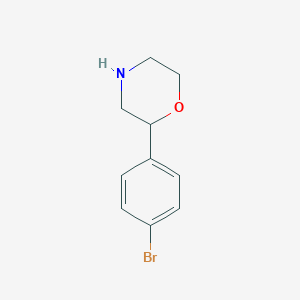

![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
